molecular formula C14H14O2 B14689017 6-Hydroxy-6-methyl-1-phenylhept-1-en-4-yn-3-one CAS No. 25294-56-8

6-Hydroxy-6-methyl-1-phenylhept-1-en-4-yn-3-one

Cat. No.: B14689017
CAS No.: 25294-56-8
M. Wt: 214.26 g/mol
InChI Key: LOECXNUGWJGSTM-UHFFFAOYSA-N
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Description

6-Hydroxy-6-methyl-1-phenylhept-1-en-4-yn-3-one is a chemical compound with the molecular formula C14H14O2. It consists of 14 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . This compound is known for its unique structure, which includes a hydroxyl group, a methyl group, and a phenyl group attached to a hept-1-en-4-yn backbone.

Preparation Methods

The synthesis of 6-Hydroxy-6-methyl-1-phenylhept-1-en-4-yn-3-one can be achieved through various synthetic routes. One common method involves the reaction of a suitable alkyne with a phenyl-substituted ketone under specific conditions. The reaction typically requires the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques, such as catalytic hydrogenation or the use of specialized reagents to improve yield and purity .

Chemical Reactions Analysis

6-Hydroxy-6-methyl-1-phenylhept-1-en-4-yn-3-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the alkyne can yield an alkene or alkane .

Scientific Research Applications

6-Hydroxy-6-methyl-1-phenylhept-1-en-4-yn-3-one has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used as a probe to study enzyme activity or as a ligand in binding studiesIn industry, it can be used in the production of specialty chemicals or as a precursor for the synthesis of polymers and other materials .

Mechanism of Action

The mechanism of action of 6-Hydroxy-6-methyl-1-phenylhept-1-en-4-yn-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with proteins or other biomolecules, while the phenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

6-Hydroxy-6-methyl-1-phenylhept-1-en-4-yn-3-one can be compared with other similar compounds, such as 6-Hydroxy-6-methyl-1-phenylhept-1-en-4-yn-2-one and 6-Hydroxy-6-methyl-1-phenylhept-1-en-4-yn-4-one. These compounds share a similar backbone but differ in the position of the hydroxyl group or other substituents. The unique structure of this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

25294-56-8

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

6-hydroxy-6-methyl-1-phenylhept-1-en-4-yn-3-one

InChI

InChI=1S/C14H14O2/c1-14(2,16)11-10-13(15)9-8-12-6-4-3-5-7-12/h3-9,16H,1-2H3

InChI Key

LOECXNUGWJGSTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC(=O)C=CC1=CC=CC=C1)O

Origin of Product

United States

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